Class-Leading nSMase2 Inhibitory Potency: Ortho-Chloro vs. Para-Fluoro Analog
The target compound belongs to a series of hexahydropyrimidine derivatives recently reported as potent inhibitors of neutral sphingomyelinase 2 (nSMase2), a target implicated in exosome biogenesis and neurodegenerative disease progression. The closest characterized analog, 4-(4-fluorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile (compound 1j), inhibited B. cereus SMase with an IC50 of 1.88 µM, representing a 4-fold improvement over the established reference inhibitor Cambinol (IC50 = 7.49 µM) [1]. While direct IC50 data for the 2-chlorophenyl analog is not publicly available at this time, its structural similarity to compound 1j positions it as a critical probe molecule to explore how an ortho-chlorine substitution, which introduces greater steric bulk and altered electronics compared to a para-fluorine, modulates potency and selectivity for nSMase2 [1].
| Evidence Dimension | Inhibition of Bacillus cereus neutral sphingomyelinase (nSMase2 surrogate) |
|---|---|
| Target Compound Data | Not yet reported in public literature; structural analog to compound 1j |
| Comparator Or Baseline | Compound 1j (4-(4-fluorophenyl) analog): IC50 = 1.88 µM; Cambinol (reference inhibitor): IC50 = 7.49 µM |
| Quantified Difference | Compound 1j is 4-fold more potent than Cambinol. The potency of the 2-chlorophenyl analog relative to Cambinol and compound 1j is under investigation. |
| Conditions | B. cereus SMase inhibition assay (substrate-binding site conserved with human nSMase2); inhibitor incubation conditions as per reference. |
Why This Matters
For procurement decisions, this compound is an essential tool to probe ortho-substituent effects in the nSMase2 pharmacophore, a key differentiator from the characterized para-fluoro lead compound.
- [1] Kuyrukcu Ozturk, O., & Dundar, Y. (2026). Novel Hexahydropyrimidine Derivatives as Potential Neutral Sphingomyelinase 2 Inhibitors: Synthesis, Metal Chelation, and In Silico Studies. Chemical Biology & Drug Design, 107(2), e70245. View Source
